N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, also known as CMPG, is an organochlorine compound that has been used as a research tool in a variety of areas. CMPG is a small molecule that can be synthesized in a laboratory setting, and it has been used to study a wide range of biological processes, including protein-protein interactions, signal transduction, and enzyme regulation. CMPG has been used to study the effects of various drugs on the human body and to investigate the biochemical and physiological effects of various compounds. In addition, CMPG has been used to study the effects of environmental pollutants on the human body.
Scientific Research Applications
Synthesis and Chemical Properties
- N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives have been synthesized and explored for their potential in creating new heterocyclic compounds. These derivatives are formed through cyclization reactions involving α-bromoacetophenone and ethyl bromoacetate, leading to the creation of novel imidazole and imidazolidin-4-one derivatives (Shestakov et al., 2011).
Biological Activities
- Derivatives of N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine have demonstrated antibacterial and antifungal activities. For example, synthesis of 4-thiazolidinones and 2-azetidinones from chalcone derivatives involving guanidine nitrate has led to compounds effective against bacterial and fungal strains (Patel & Patel, 2017).
- Certain N-aryl-N′-(2-pyrimidinyl) guanidine derivatives have been synthesized as potential antimicrobial agents, demonstrating marked effects against certain pathogenic microorganisms like Escherichia coli (Eisa et al., 1990).
Herbicidal Applications
- Novel compounds involving N-(4,6-dimethylpyrimidin-2-yl) guanidine have been synthesized and evaluated for herbicidal activities. These compounds, characterized through various chemical analysis methods, have shown significant inhibitory activity against specific plant species, indicating their potential as herbicides (Fu-b, 2014).
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c1-8-7-9(2)18-14(17-8)20-13(16)19-12-6-4-5-11(15)10(12)3/h4-7H,1-3H3,(H3,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHOHLSJMFXUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C(=CC=C2)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C(=CC=C2)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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